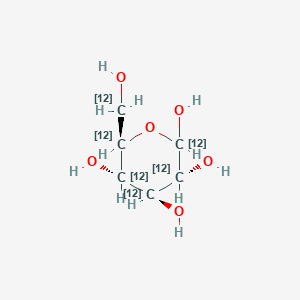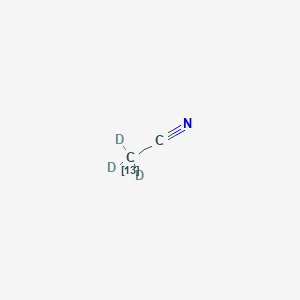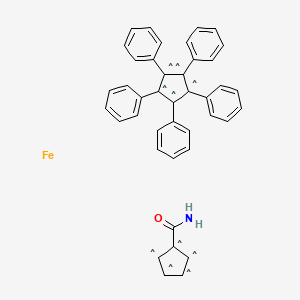
Antimony(III) n-butoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El butoxi de antimonio(III), también conocido como tributoxistibina, es un compuesto organometálico. Desempeña un papel crucial en diversas aplicaciones debido a sus propiedades únicas. Exploremos más a fondo.
Métodos De Preparación
Rutas sintéticas::
- El butoxi de antimonio(III) se puede sintetizar haciendo reaccionar tricloruro de antimonio (SbCl₃) con n-butanol (C₄H₉OH).
- La reacción se produce de la siguiente manera:
SbCl3+3C4H9OH→Sb(OC4H9)3+3HCl
- La producción industrial generalmente implica reacciones controladas entre compuestos de antimonio y butanol en condiciones específicas.
Análisis De Reacciones Químicas
El butoxi de antimonio(III) experimenta diversas reacciones:
Hidrólisis: Reacciona con el agua para formar hidróxido de antimonio y butanol.
Oxidación y reducción: Participa en reacciones redox.
Sustitución: Puede reemplazar los ligandos butoxi por otros ligandos.
Polimerización: Forma polímeros de coordinación.
Reactivos y condiciones comunes:
Hidrólisis: Agua, condiciones ácidas o básicas.
Oxidación: Agentes oxidantes (por ejemplo, peróxido de hidrógeno).
Reducción: Agentes reductores (por ejemplo, borohidruro de sodio).
Sustitución: Otros ligandos (por ejemplo, haluros).
Polimerización: Varias sales metálicas.
Productos principales:
- Hidrólisis: Hidróxido de antimonio.
- Oxidación: Óxidos de antimonio.
- Sustitución: Varios complejos de antimonio.
Aplicaciones Científicas De Investigación
El butoxi de antimonio(III) encuentra aplicaciones en:
Química: Como catalizador en síntesis orgánica.
Biología: En estudios relacionados con fármacos a base de antimonio.
Medicina: Investigado por sus posibles propiedades antitumorales.
Industria: Utilizado en recubrimientos y modificación de superficies.
Mecanismo De Acción
El mecanismo exacto sigue siendo un área activa de investigación. Es probable que implique interacciones con componentes celulares, afectando vías relacionadas con el crecimiento y la supervivencia celular.
Comparación Con Compuestos Similares
Si bien el butoxi de antimonio(III) es único debido a sus ligandos butoxi, los compuestos similares incluyen:
- Etóxido de antimonio(III) (Sb(OEt)₃)
- Isopropóxido de antimonio(III) (Sb(OiPr)₃)
- Metóxido de antimonio(III) (Sb(OMe)₃)
Estos compuestos comparten algunas propiedades pero difieren en ligandos y reactividad.
Recuerda que esta información se basa en datos disponibles, y futuras investigaciones pueden proporcionar información adicional.
Propiedades
Fórmula molecular |
C12H27O3Sb |
|---|---|
Peso molecular |
341.10 g/mol |
Nombre IUPAC |
tributyl stiborite |
InChI |
InChI=1S/3C4H9O.Sb/c3*1-2-3-4-5;/h3*2-4H2,1H3;/q3*-1;+3 |
Clave InChI |
YGBFTDQFAKDXBZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCO[Sb](OCCCC)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-1-{(RP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12060500.png)












